molecular formula C10H14N2 B1626412 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 14788-34-2

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B1626412
CAS No.: 14788-34-2
M. Wt: 162.23 g/mol
InChI Key: PXAVAZKTFFJJEU-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound belonging to the class of tetrahydroisoquinolines, which are a significant group of natural and synthetic compounds known for their diverse biological activities. These compounds have garnered attention due to their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may influence neurotransmitter systems, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAVAZKTFFJJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543052
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14788-34-2
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 mL 3-necked round bottom flask was added a solution of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (4.85 g, 17.89 mmol) in CH3OH/Et3N(anhydrous) (150/15 mL). To the mixture was added Pd/C (4.5 g). Hydrogen gas was bubbled into the mixture The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was diluted with 50 mL of Na2CO3 (10%). The resulting solution was extracted four times with 50 mL of ethyl acetate and the organic layers combined and dried over Na2SO4. The residue was purified by eluting through a column with a 50:1 CH2Cl2/MeOH solvent system. This resulted in 2.57 g (89%) of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine as a light yellow oil.
Quantity
4.85 g
Type
reactant
Reaction Step One
[Compound]
Name
CH3OH Et3N(anhydrous)
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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